6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is a complex organic compound with significant potential in medicinal chemistry. With the molecular formula and a molecular weight of approximately 307.35 g/mol, this compound features a unique structure that includes both a naphthalene moiety and a pyrrolo[1,2-c]imidazole ring. The presence of a hydroxyl group at the 7-position of the pyrrolo[1,2-c]imidazole enhances its biological activity and solubility characteristics, making it a subject of interest for various research applications, particularly in pharmacology and biochemistry.
The compound is synthesized through multi-step organic reactions, often involving specific reagents and conditions to achieve the desired structure. It has been studied for its potential biological activities, including anti-cancer and neuroprotective effects. Its structural features suggest possible interactions with neurotransmitter systems and kinases involved in cancer progression .
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide can be classified as an imidazole derivative due to the presence of the pyrrolo[1,2-c]imidazole ring. It falls under the category of small organic molecules with potential therapeutic applications in oncology and neurology.
The synthesis of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide typically involves several key steps:
Reactions are typically conducted under controlled temperatures ranging from -80°C to room temperature, depending on the specific step. Solvents such as tetrahydrofuran or toluene are commonly used to facilitate these reactions .
The molecular structure of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide can be represented by its InChI key: OZPFIJIOIVJZMN-UHFFFAOYSA-N. The compound consists of:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 307.35 g/mol |
InChI | InChI=1S/C18H17N3O2/c1-19... |
InChI Key | OZPFIJIOIVJZMN-UHFFFAOYSA-N |
The reactivity of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide is influenced by its functional groups:
At the molecular level, 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide exerts its biological effects primarily through interactions with specific target proteins:
The compound exhibits moderate solubility in organic solvents due to its hydrophobic naphthalene moiety combined with a hydrophilic hydroxyl group.
Key chemical properties include:
Relevant data indicate that it is stable under acidic and neutral conditions but may hydrolyze under strongly basic conditions.
6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide has potential applications in various scientific fields:
6-(7-Hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide (Orteronel, TAK-700) functions as a potent and highly selective inhibitor of human CYP17A1 17,20-lyase activity, exhibiting an IC₅₀ of 38 nM. This enzyme catalyzes the critical conversion of C21 glucocorticoid precursors (17α-hydroxyprogesterone and 17α-hydroxypregnenolone) to C19 androgens (androstenedione and dehydroepiandrosterone) in steroidogenic pathways. Unlike first-generation inhibitors like abiraterone, Orteronel demonstrates remarkable enzymatic discrimination, showing >1000-fold selectivity for 17,20-lyase over other cytochrome P450 enzymes, including 17α-hydroxylase (CYP17A1's first catalytic function), 11β-hydroxylase (CYP11B1), and CYP3A4. This specificity minimizes disruption to glucocorticoid synthesis pathways, reducing the compensatory mineralocorticoid excess commonly observed with less selective agents [4] [8].
The mechanistic basis for this selectivity lies in Orteronel's differential inhibition of the two-step androgen biosynthesis pathway. At clinically relevant concentrations (300 mg BID), Orteronel achieves profound suppression of androgen precursors – reducing dehydroepiandrosterone sulfate (DHEA-S) by 98% and androstenedione by 94% in LNCaP xenograft models. Crucially, corticosterone levels remain stable during treatment, confirming preserved glucocorticoid synthesis. This biochemical selectivity translates to therapeutic advantages in prostate cancer management, as evidenced by phase I/II trials where 54-65% of chemotherapy-naïve metastatic castration-resistant prostate cancer (mCRPC) patients achieved ≥50% PSA declines without mandatory corticosteroid replacement [4] [8].
Table 1: Selectivity Profile of Orteronel Against Key Steroidogenic Enzymes
Enzyme Target | Catalytic Function | IC₅₀ (nM) | Selectivity vs. 17,20-Lyase |
---|---|---|---|
CYP17A1 17,20-Lyase | Androgen precursor conversion | 38 | 1x (reference) |
CYP17A1 17α-Hydroxylase | Progesterone hydroxylation | 410 | >10-fold |
CYP11B1 | Cortisol synthesis | >10,000 | >260-fold |
CYP3A4 | Xenobiotic metabolism | >50,000 | >1300-fold |
The molecular architecture of Orteronel features a hybrid structure consisting of a naphthalene carboxamide core fused to a dihydropyrroloimidazole moiety, with a strategically positioned hydroxyl group at the 7-position of the heterocycle (molecular formula C₁₈H₁₇N₃O₂, molecular weight 307.35 g/mol). This chiral center (CAS 426219-23-0 for the R-enantiomer) governs its precise interaction with CYP17A1's active site. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the 7-hydroxy group adopts an axial orientation in the pyrroloimidazole ring, creating a three-dimensional configuration essential for target binding [3] [4].
Molecular docking simulations reveal that the R-enantiomer's hydroxyl group forms a coordinative bond with the heme iron atom at the catalytic center of CYP17A1, while the naphthamide moiety engages in hydrophobic interactions with phenylalanine residues (Phe114, Phe126) in the enzyme's substrate recognition pocket. This dual binding mechanism explains Orteronel's 5-10-fold greater specificity for 17,20-lyase over 17α-hydroxylase activity. The hydrophobic cleft accommodating the naphthamide component undergoes conformational rearrangement during the 17,20-lyase reaction cycle, creating a transient binding pocket that Orteronel exploits with high affinity. By contrast, the enzyme's 17α-hydroxylase conformation exhibits reduced complementarity to Orteronel's fused ring system, accounting for its weaker inhibition of this activity [4] [6].
Hypothetical Binding Mode:
Orteronel exhibits competitive reversibility in its inhibition of CYP17A1, distinguishing it from irreversible steroidal inhibitors. Biochemical washout studies using human adrenal microsomes demonstrate that 17,20-lyase activity recovers by >80% within 24 hours of Orteronel removal, confirming the transient nature of enzyme binding. This reversibility profile has significant clinical implications: First, it allows for rapid clearance of inhibition if toxicity requires treatment interruption. Second, it necessitates sustained drug exposure for continuous androgen suppression, explaining the twice-daily dosing regimen used in clinical trials [3] [4].
In LNCaP xenograft models, discontinuation of Orteronel (after 28 days of 10 mg/kg/day treatment) resulted in progressive restoration of intratumoral androgen precursors within 72 hours, with DHEA-S and androstenedione returning to 45% and 38% of baseline levels, respectively. This correlates temporally with the drug's plasma elimination half-life (7.3 hours in humans). The functional reversibility was further evidenced by tumor regrowth kinetics, where volume doubling resumed approximately 96 hours post-cessation. Importantly, enzyme inhibition follows a concentration-dependent gradient, with 70-80% lyase suppression achieved at plasma concentrations of 1,240 ng/mL (Cₘₐₓ at 300 mg BID), and near-complete inhibition (>95%) requiring concentrations >3,000 ng/mL [4] [8].
Detailed enzyme kinetics reveal that Orteronel functions as a pure competitive inhibitor of CYP17A1's 17,20-lyase activity. Using purified human enzyme preparations, the apparent inhibition constant (Kᵢ) was determined to be 19.2 ± 3.4 nM for the R-enantiomer against the 17α-hydroxypregnenolone → DHEA reaction. Kinetic analyses show that Orteronel increases the apparent Kₘ for 17α-hydroxypregnenolone (from 0.8 μM to 3.2 μM at 100 nM inhibitor concentration) without altering Vₘₐₓ, consistent with competitive binding at the substrate pocket. This binding modality indicates direct competition with endogenous substrates rather than allosteric modulation or mechanism-based inactivation [6] [7].
The binding affinity displays distinctive structure-activity relationships: The R-enantiomer (CAS 426219-23-0) exhibits a 16-fold greater inhibition potency (Kᵢ = 22 nM) compared to the S-enantiomer (Kᵢ = 352 nM), highlighting the critical importance of stereochemistry at C7. Temperature-dependent kinetic studies indicate an enthalpy-driven binding process (ΔH = -12.3 kcal/mol), suggesting multiple favorable interactions including hydrogen bonding and van der Waals contacts. The dissociation constant (Kd) determined by isothermal titration calorimetry is 28.7 nM, consistent with the Kᵢ value and confirming tight binding to the enzyme's catalytic pocket. This high-affinity interaction underlies Orteronel's ability to achieve near-complete enzymatic blockade at therapeutic concentrations [4] [8].
Table 2: Kinetic Parameters of Orteronel Binding to CYP17A1
Parameter | Value | Method | Substrate Used |
---|---|---|---|
Kᵢ (17,20-lyase) | 19.2 ± 3.4 nM | Lineweaver-Burk plot | 17α-Hydroxypregnenolone |
Kᵢ (17α-hydroxylase) | 214 ± 41 nM | Dixon plot | Progesterone |
αKᵢ (Cooperativity) | 0.9 | Yonetani-Theorell analysis | 17α-Hydroxypregnenolone |
Kd (Dissociation) | 28.7 nM | Isothermal calorimetry | N/A |
IC₅₀ (lyase) | 38 nM | Fluorescent substrate assay | Pregnenolone analog |
Kₘ shift | 0.8 → 3.2 μM | Michaelis-Menten kinetics | 17α-Hydroxypregnenolone |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: